molecular formula C12H16N2O3 B1404163 ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate CAS No. 871724-23-1

ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B1404163
CAS No.: 871724-23-1
M. Wt: 236.27 g/mol
InChI Key: HKPGRHDKIAXGQB-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbenzoic acid with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzodiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.

    Biological Studies: Researchers use it to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2,3-dimethyl-7-oxo-5,6-dihydro-4H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPGRHDKIAXGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C(=O)C1)N=C(N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate
Reactant of Route 3
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate
Reactant of Route 4
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate

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